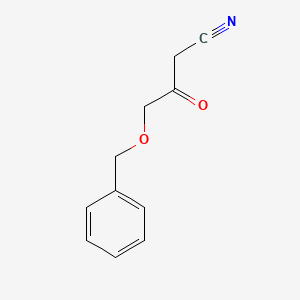

4-(Benzyloxy)-3-oxobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenylmethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKQUFWFVBBDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562621 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118602-96-3 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 4 Benzyloxy 3 Oxobutanenitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. This polarity dictates its reactivity, primarily involving transformations into amides, carboxylic acids, or additions of nucleophiles to the carbon atom.

Hydrolysis and Amidation Pathways

The nitrile group of 4-(Benzyloxy)-3-oxobutanenitrile can be hydrolyzed to the corresponding primary amide, 4-(benzyloxy)-3-oxobutanamide, or further to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The partial hydrolysis to the amide is a synthetically useful transformation. While specific studies on this compound are not prevalent, the general principles of nitrile hydrolysis are well-established and applicable.

Selective hydration of nitriles to amides can be achieved using various catalytic systems that avoid the often harsh conditions leading to the carboxylic acid. These methods are designed to be mild and tolerate other functional groups.

| Product | Reagents and Conditions | Notes |

| 4-(Benzyloxy)-3-oxobutanamide | Mild acidic or basic conditions (e.g., NaOH in EtOH/H₂O, reflux) | Careful control of conditions is needed to prevent over-hydrolysis to the carboxylic acid. |

| 4-(Benzyloxy)-3-oxobutanamide | Acetaldoxime, RhCl(PPh₃)₃ (Wilkinson's catalyst) in toluene (B28343), reflux | A "water-free" hydrolysis method where the oxime serves as the water surrogate, compatible with various functional groups. youtube.com |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile is susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). chemistrysteps.comchemohollic.com This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after hydrolysis of the intermediate imine. youtube.commasterorganicchemistry.comlibretexts.org

The reaction proceeds via the formation of an intermediate imine anion, which is stable to further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to yield a ketone, where the new alkyl or aryl group from the organometallic reagent has been installed. masterorganicchemistry.comorganic-chemistry.org

General Reaction Scheme:

this compound + R-MgX → Intermediate Iminomagnesium salt

Intermediate Iminomagnesium salt + H₃O⁺ → 1-(Benzyloxy)-4-R-pentane-2,4-dione (a β-diketone)

| Reagent Type | Product Type (after hydrolysis) | Reaction Conditions |

| Grignard Reagent (e.g., CH₃MgBr) | β-Diketone | Anhydrous ether or THF, followed by aqueous acid workup. masterorganicchemistry.comchem-station.com |

| Organolithium Reagent (e.g., n-BuLi) | β-Diketone | Anhydrous ether or THF, followed by aqueous acid workup. chemistrysteps.comwikipedia.org |

Reactivity of the Ketone Functionality

The ketone carbonyl group in this compound is another key site for chemical transformations, including condensations, reductions, and oxidations.

Carbonyl Condensation Reactions (e.g., Knoevenagel-type)

While the active methylene (B1212753) group is the more common nucleophile in Knoevenagel-type condensations, the ketone carbonyl can act as the electrophile. However, ketones are generally less reactive than aldehydes in such reactions. arkat-usa.org Furthermore, the acidity of the adjacent methylene protons in this compound means that self-condensation or reactions involving the methylene group are often competing pathways under basic conditions.

A plausible, though less common, transformation would involve the condensation of the ketone with a different, more reactive active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable catalyst. arkat-usa.orgnih.gov

| Reactant | Catalyst | Product Type |

| Malononitrile | Base (e.g., piperidine, NH₄OAc) or Lewis Acid | α,β-Unsaturated dinitrile |

| Ethyl Cyanoacetate | Base (e.g., piperidine, NH₄OAc) or Lewis Acid | α,β-Unsaturated cyanoester |

Reductions and Oxidations at the Ketone Center

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, yielding 4-(benzyloxy)-3-hydroxybutanenitrile. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it is a mild reducing agent that typically does not reduce the nitrile functionality under standard conditions. harvard.educhemguide.co.ukmasterorganicchemistry.com This chemoselectivity allows for the specific transformation of the ketone in the presence of the nitrile.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 4-(Benzyloxy)-3-hydroxybutanenitrile |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether or THF | 4-(Benzyloxy)butane-1,3-diamine (reduces both ketone and nitrile) harvard.edu |

Oxidation: The ketone group is already in a relatively high oxidation state and is generally resistant to further oxidation without cleavage of carbon-carbon bonds. Therefore, synthetically useful oxidations at this center are uncommon.

Reactivity of the Active Methylene Group

The methylene group (CH₂) situated between the electron-withdrawing ketone and nitrile groups is highly acidic and is termed an "active methylene" group. Deprotonation by a base generates a stabilized carbanion (enolate), which is a potent nucleophile. youtube.com This reactivity is central to many carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a hallmark reaction of active methylene compounds. sigmaaldrich.com In this reaction, this compound acts as the nucleophilic component, condensing with an aldehyde or a reactive ketone in the presence of a weak base to form an α,β-unsaturated product. rsc.orgresearchgate.netsciensage.info

Knoevenagel Condensation with Benzaldehyde: This reaction would involve the base-catalyzed condensation of this compound with benzaldehyde, followed by dehydration to yield (E/Z)-2-benzoyl-3-phenylacrylonitrile.

| Electrophile | Base/Catalyst | Solvent | Product |

| Benzaldehyde | Piperidine or Ammonium Acetate | Ethanol or Toluene | (E/Z)-2-(benzyloxyacetyl)-3-phenylacrylonitrile |

| Aromatic Aldehydes | Various (e.g., Zeolites, nano-ferrites) | Ethanol, Water, or solvent-free | Corresponding α,β-unsaturated β-ketonitriles wikipedia.orgsciensage.info |

Beyond condensation, the carbanion generated from the active methylene group can participate in other crucial reactions such as alkylation and acylation, allowing for the introduction of various substituents at the α-position. google.comorganic-chemistry.orgnih.gov

| Reaction Type | Reagent | Base | Product |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Inorganic base (e.g., K₂CO₃, NaOH) | 2-Alkyl-4-(benzyloxy)-3-oxobutanenitrile google.com |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | 2-Acyl-4-(benzyloxy)-3-oxobutanenitrile |

Alkylation and Acylation Reactions

The methylene group situated between the ketone and nitrile functionalities in this compound is an active methylene group. The electron-withdrawing nature of the adjacent carbonyl and cyano groups increases the acidity of the α-hydrogens, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can readily participate in alkylation and acylation reactions.

In a typical alkylation reaction, treatment of this compound with a base, such as sodium hydride or potassium carbonate, generates the corresponding enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce an alkyl group at the α-position. The general scheme for this reaction is as follows:

Alkylation Reaction Scheme

Where R is an alkyl group and X is a halide.

Similarly, acylation can be achieved by reacting the enolate of this compound with an acylating agent, such as an acyl chloride or anhydride. This introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound.

These alkylated and acylated derivatives of this compound are valuable intermediates for the synthesis of more complex molecules, including various heterocyclic compounds. For instance, β-ketonitriles are known to be key precursors in the synthesis of pyrazoles and isoxazoles. nih.govrsc.orgrsc.org The reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

Role in Enamine/Enol Formation and Subsequent Reactions

This compound can exist in equilibrium with its enol tautomer. The presence of the enol form is significant as it provides an alternative pathway for reaction at the α-carbon and the oxygen atom of the carbonyl group.

Furthermore, the ketone functionality of this compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst to form an enamine. libretexts.orgyoutube.comyoutube.com Enamines are neutral, nucleophilic species that are excellent partners in a variety of carbon-carbon bond-forming reactions.

The general mechanism for enamine formation involves the initial formation of a carbinolamine, followed by dehydration. Once formed, the enamine of this compound can act as a nucleophile in reactions such as the Michael addition. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com In a Michael addition, the enamine adds to an α,β-unsaturated carbonyl compound in a conjugate fashion, leading to the formation of a 1,5-dicarbonyl compound after hydrolysis of the iminium ion intermediate.

Enamine-Mediated Michael Addition

| Reactant 1 (Enamine Precursor) | Reactant 2 (Michael Acceptor) | Product (after hydrolysis) |

|---|

This reactivity makes this compound a useful component in tandem reactions for the construction of complex cyclic and acyclic systems.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. The benzyl (B1604629) group is relatively stable to a variety of reaction conditions but can be selectively removed when desired, revealing the underlying alcohol.

Deprotection Strategies (e.g., Hydrogenolysis)

One of the most common methods for the deprotection of a benzyl ether is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds via the cleavage of the carbon-oxygen bond of the ether, yielding the deprotected alcohol and toluene as a byproduct. This method is generally clean and efficient.

Another effective method for the cleavage of benzyl ethers is through oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This reaction is often performed in a solvent such as dichloromethane (B109758) or acetonitrile (B52724) and can be facilitated by the presence of water or by photoirradiation.

| Deprotection Method | Reagents and Conditions | Product | Byproduct |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 4-Hydroxy-3-oxobutanenitrile | Toluene |

| Oxidative Deprotection | DDQ, CH₂Cl₂/H₂O or CH₃CN/hv | 4-Hydroxy-3-oxobutanenitrile | 2,3-Dichloro-5,6-dicyanohydroquinone benzyl ether |

Rearrangements and Functional Group Interconversions

The presence of the benzyloxy group can influence the rearrangement potential of this compound and its derivatives. A notable example is the Wittig rearrangement, which can occur in ethers upon treatment with a strong base, such as an alkyllithium reagent. scripps.edumdpi.comwikipedia.orgnih.govresearchgate.net The nih.govlibretexts.org-Wittig rearrangement involves the migration of an alkyl group from the ether oxygen to the adjacent carbanionic center, resulting in a rearranged alcohol. While a direct Wittig rearrangement on this compound itself is not commonly reported, derivatives where the α-carbon is appropriately substituted could potentially undergo such transformations. For instance, studies on similar benzyloxy-containing aromatic compounds have demonstrated the feasibility of the Wittig rearrangement. mdpi.comnih.govresearchgate.net

Beyond rearrangements, the functional groups of this compound can undergo various interconversions. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. youtube.com The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride. These transformations, coupled with the deprotection of the benzyloxy group, provide access to a wide array of polyfunctionalized building blocks.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitrile Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Nitrile Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate (then acid upon workup) |

| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol |

Applications of 4 Benzyloxy 3 Oxobutanenitrile in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The reactivity of 4-(benzyloxy)-3-oxobutanenitrile and its analogues is particularly well-suited for the synthesis of nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds and pharmaceutical drugs.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single step from three or more reactants. The use of 3-oxobutanenitrile (B1585553) and its analogues in a three-component reaction with α-hydroxyketones and anilines provides a concise route to highly substituted pyrroles. mdpi.comnih.govntu.edu.sg Notably, the α-hydroxyketone starting materials can be derived from the degradation of monosaccharides such as glucose and fructose, providing a link to carbohydrate feedstocks. researchgate.net

A prominent example is the acetic acid-catalyzed, one-pot, three-component reaction between an α-hydroxyketone, a 3-oxobutanenitrile analogue, and a primary amine. This reaction proceeds under mild conditions and is highly atom-efficient, with water being the only byproduct. mdpi.com This methodology has been successfully applied to the synthesis of various pyrrole-based drug candidates, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and antituberculosis lead compounds. nih.gov

| Reactant 1 (α-Hydroxyketone) | Reactant 2 (Nitrile) | Reactant 3 (Amine) | Product (Pyrrole Derivative) |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 2-Phenylethylamine | 2-Methyl-1-(2-phenylethyl)-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile |

| Phenacyl Alcohols | 3-Oxobutanenitrile | Anilines | Analogues of antituberculosis drug precursors (BM212, BM521, BM533) |

This table showcases examples of multicomponent reactions for the synthesis of functionalized pyrroles.

While direct applications of this compound in pyrimidine (B1678525) synthesis are not extensively documented, the utility of related oxobutanenitrile analogues is well-established in the construction of pyrimidine-based structures. Multicomponent reactions are also a key strategy in this area. For instance, the three-component synthesis of pyrano[2,3-d]pyrimidine diones involves the reaction of barbituric acid (a pyrimidine derivative), an aromatic aldehyde, and malononitrile (B47326), a related cyano-active compound. nih.gov This reaction highlights the potential for similar condensations with oxobutanenitrile analogues.

The synthesis of various fused pyrimidine rings often utilizes precursors that can be conceptually related to oxobutanenitriles. nih.govbeilstein-journals.org For example, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives as potential enzyme inhibitors demonstrates the modular approach to building complex heterocyclic systems. nih.gov Furthermore, the synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine showcases the construction of intricate fused pyrimidine systems through multi-step syntheses. researchgate.netmdpi.com

The reactivity of oxobutanenitrile analogues extends to the synthesis of other heterocyclic frameworks beyond pyrroles and pyrimidines. For instance, derivatives of 4-phenyl-3-oxobutanenitrile have been shown to be versatile starting materials for the synthesis of pyrazolo[5,1-c]-1,2,4-triazines. The development of multicomponent reactions has provided access to a vast chemical space of diverse heterocyclic compounds. researchgate.net The synthesis of 1,3,4-oxadiazoles, for example, can be achieved through cyclodehydration reactions, and while not directly involving this compound, it demonstrates the broader principle of forming five-membered heterocycles from functionalized precursors. nih.gov

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to increasing molecular complexity. This compound and its analogues are well-suited for such reaction sequences.

Aminocatalysis has emerged as a powerful tool in organic synthesis for the construction of complex molecules with high stereoselectivity. While specific examples involving this compound are not prevalent in the literature, the principles of aminocatalytic cascade reactions can be applied to such activated substrates. For example, highly enantioselective aminocatalytic activations of α-substituted α,β-unsaturated aldehydes have been reported. thieme-connect.de These reactions, catalyzed by chiral primary amines, proceed through an iminium ion–enamine reaction sequence to initiate Friedel-Crafts-amination or sulfa-Michael-amination cascades. thieme-connect.de This suggests a potential avenue for the development of novel cascade reactions utilizing the reactive ketone and nitrile functionalities of this compound.

The multicomponent synthesis of pyrroles from α-hydroxyketones, 3-oxobutanenitrile analogues, and primary amines is proposed to proceed through a Hantzsch-like pyrrole (B145914) synthesis mechanism. The reaction is thought to be initiated by the condensation of the primary amine with the α-hydroxyketone to form an enamine intermediate. Concurrently, the 3-oxobutanenitrile can react with the amine to form an enaminonitrile. The subsequent reaction between these intermediates, followed by cyclization and dehydration, leads to the formation of the pyrrole ring.

In the case of the three-component synthesis of pyrano[2,3-d]pyrimidine diones, a plausible mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile. nih.gov This is followed by a Michael addition of the barbituric acid to the resulting cyano-olefin intermediate. Subsequent intramolecular cyclization and tautomerization afford the final fused pyrimidine product. nih.gov

Synthesis of Advanced Intermediates for Diverse Molecular Scaffolds

The strategic position of the keto and nitrile functionalities in this compound makes it an attractive C4 synthon. Through carefully designed reaction sequences, this compound can be elaborated into more complex structures that serve as key components in the synthesis of various heterocyclic and carbohydrate-appended molecules.

Polyhydroxyalkyl pyrroles are a class of compounds with significant biological activities, including inhibitory effects on glycosidases. The synthesis of these molecules often relies on the construction of a pyrrole ring bearing a polyol side chain. While direct literature detailing the use of this compound for this specific purpose is scarce, a plausible synthetic strategy can be envisioned through a modification of the Knorr pyrrole synthesis. acs.orgacs.orgwikipedia.org

The classical Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or a related dicarbonyl compound. wikipedia.orgpharmaguideline.com Research has demonstrated that β-ketonitriles can also be successfully employed in Knorr-type cyclizations to furnish functionalized pyrroles. acs.orgacs.org This suggests a viable, albeit not explicitly documented, route to polyhydroxyalkyl pyrroles starting from this compound.

The proposed synthetic approach would involve the reaction of this compound with an α-amino ketone bearing a polyhydroxyalkyl chain. The amino ketone can be prepared from a corresponding polyhydroxy sugar. The reaction, typically carried out in the presence of a reducing agent like zinc in acetic acid, would proceed through the in situ formation of an enamine, followed by cyclization and dehydration to yield the pyrrole ring. The benzyloxy group can be subsequently removed via hydrogenolysis to afford the free hydroxyl group.

Table 1: Proposed Synthesis of a Polyhydroxyalkyl Pyrrole Building Block

| Reactant 1 | Reactant 2 | Key Reagents | Proposed Product |

| This compound | α-Amino-polyhydroxyalkyl ketone | Zinc, Acetic Acid | 2-(Polyhydroxyalkyl)-3-cyano-4-(hydroxymethyl)-pyrrole (after debenzylation) |

This strategy would provide access to novel pyrrole building blocks functionalized with both a polyhydroxyalkyl chain and a cyano group, the latter of which can be further manipulated to introduce additional diversity.

Pyrrolo-glycosides, which are C-glycosides of pyrrole, represent another class of molecules with potential therapeutic applications. The synthesis of C-glycosides is a challenging endeavor, with various methods being developed to control the stereochemistry at the anomeric center. rsc.org The application of this compound as a precursor for pyrrolo-glycosides can be conceptualized through several synthetic pathways.

One potential route involves a Knorr-type synthesis, similar to the one described for polyhydroxyalkyl pyrroles. In this case, this compound would be reacted with a glycosyl α-amino ketone. These glycosylated starting materials can be synthesized from readily available protected sugars. The condensation would lead to the formation of a pyrrole ring directly attached to the sugar moiety through a carbon-carbon bond.

An alternative approach could involve the conversion of the nitrile group in this compound into a ketone. This transformation can be achieved using organometallic reagents, such as Grignard reagents, followed by acidic hydrolysis of the intermediate imine. pearson.comchemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.org This would generate a 1,4-dicarbonyl compound. This diketone could then undergo a Paal-Knorr pyrrole synthesis with an amino sugar, a well-established method for constructing pyrrole rings. pharmaguideline.com The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole heterocycle. pharmaguideline.com

Table 2: Proposed Synthesis of a Pyrrolo-Glycoside Precursor

| Starting Material | Key Transformation | Intermediate | Cyclization Partner | Proposed Product |

| This compound | Grignard reaction and hydrolysis | 1-(Benzyloxy)-2,4-pentanedione | Aminosugar | C-Glycosyl-2-(benzyloxymethyl)-5-methylpyrrole |

The resulting pyrrolo-glycoside precursor would possess a benzyloxy group that can be selectively removed, providing a handle for further functionalization or for revealing a reactive hydroxyl group. The choice of the specific aminosugar would allow for the introduction of various carbohydrate units, leading to a library of diverse pyrrolo-glycosides for biological evaluation.

It is important to note that while these synthetic routes are based on established and reliable chemical transformations, their specific application starting from this compound for the synthesis of polyhydroxyalkyl pyrroles and pyrrolo-glycosides would require experimental validation and optimization.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Intermediates

Reaction intermediates are transient molecular entities that form from reactants and subsequently convert to products. Due to their high reactivity and short lifespan, their study presents a significant challenge. In reactions involving β-ketonitriles like 4-(Benzyloxy)-3-oxobutanenitrile, several key intermediates are frequently postulated and investigated.

Enolate and Enol Intermediates: The presence of the acidic methylene (B1212753) protons allows for the ready formation of a resonance-stabilized enolate anion under basic conditions or an enol under acidic conditions. This enolate is a potent nucleophile, capable of participating in a wide range of C-C bond-forming reactions. For instance, in copper-catalyzed transfer aldol type reactions, a reactive Cu(I) enolate is proposed as the key intermediate that subsequently undergoes condensation with aldehydes. rsc.org

Imine and Iminium Intermediates: In the presence of amine catalysts, the ketone moiety of this compound can reversibly form an enamine or an iminium ion. Enamines act as nucleophiles, analogous to enolates but with different reactivity profiles. youtube.com Iminium ions, on the other hand, are electrophilic and are key intermediates in reactions catalyzed by secondary amines, such as the proline-catalyzed aldol reaction. youtube.com

Zwitterionic Intermediates: In certain catalytic cycles, particularly in organocatalysis, zwitterionic intermediates may be formed. These species contain both a positive and a negative formal charge and can be involved in stereodetermining steps of a reaction sequence.

Elucidation of Cascade and Cyclization Mechanisms

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring under the same reaction conditions without the isolation of intermediates. These processes are highly efficient for rapidly building molecular complexity from simple precursors. β-Ketonitriles are excellent substrates for designing such cascades.

A key example is the intramolecular cyclization of substituted 4-oxo-2-phenylbutanenitriles. In a related system, the conjugate addition of a nucleophile to a chalcone derivative triggers an intramolecular attack from the resulting enol moiety, leading to a cyclic intermediate. nih.gov For a suitably substituted derivative of this compound, a similar pathway can be envisioned. For instance, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles proceeds via a nucleophilic intramolecular attack to form substituted indolinones. nih.gov This highlights the potential for this compound to act as a precursor to various heterocyclic systems through carefully designed cascade sequences. rsc.orgrsc.org

The mechanism often involves an initial intermolecular reaction (e.g., Knoevenagel condensation or Michael addition) which then sets the stage for a subsequent intramolecular cyclization. The regioselectivity of the cyclization (e.g., O-alkylation vs. C-alkylation) can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Role of Catalysis in Selective Transformations

Catalysis is essential for controlling the reactivity of this compound, enabling selective transformations that would otherwise be difficult to achieve. Different classes of catalysts activate the substrate through distinct modes, leading to a diverse array of potential products.

Lewis acids function by coordinating to the carbonyl oxygen of the β-ketonitrile, thereby activating it towards nucleophilic attack. This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile.

Indium(III) bromide (InBr₃) and other indium salts are effective Lewis acids for various transformations.

Zinc triflate (Zn(OTf)₂) is another common Lewis acid used to catalyze reactions such as aldol additions and esterifications. researchgate.net In asymmetric Mukaiyama aldol reactions of related α-ketoesters, chiral Zn(II) complexes have been shown to act as effective Lewis acid catalysts. nih.govnih.gov The coordination of the zinc center to the carbonyl group enhances its electrophilicity, facilitating the approach of a nucleophile.

| Catalyst | Typical Reaction | Role of Catalyst |

| Zn(OTf)₂ | Mukaiyama Aldol Reaction | Activates carbonyl group towards nucleophilic attack by silyl enol ether. |

| InBr₃ | Friedel-Crafts Acylation | Activates acylating agent and substrate. |

Brønsted acids catalyze reactions by protonating the carbonyl oxygen, which, similar to Lewis acid coordination, increases the electrophilicity of the carbonyl carbon. youtube.com They can also facilitate the formation of enol intermediates.

Acetic acid (AcOH) is a common, mild Brønsted acid catalyst. It can promote reactions such as the synthesis of cyanopyrroles from β-ketonitriles, α-hydroxyketones, and primary amines. rsc.org In these reactions, AcOH facilitates both the initial condensation steps and the final cyclization/dehydration. Brønsted acid activation can also be crucial in photocatalytic radical reactions involving β-ketocarbonyls by facilitating their reduction. nih.gov

Transition metals offer unique catalytic cycles involving oxidative addition, reductive elimination, and migratory insertion, enabling a broad range of transformations.

Copper Catalysis: Copper catalysts are versatile for reactions involving β-ketonitriles. They can catalyze aerobic oxidative couplings to synthesize β-ketonitriles from alcohols and acetonitrile (B52724). organic-chemistry.org Furthermore, copper(I) complexes can generate reactive copper enolates from β-hydroxy nitriles, which then participate in stereoselective aldol-type reactions. rsc.org Copper catalysis is also employed in annulation reactions to form complex heterocyclic structures like 4H-pyrans. rsc.org

Nickel Catalysis: Nickel catalysts are particularly effective in cross-coupling and carbonylation reactions. nih.gov A notable application is the carbonylative coupling of α-bromonitriles with alkylzinc reagents to produce β-ketonitriles, a reaction catalyzed by a stable nickel(II) pincer complex. nih.govau.dksurfchem.dk This method demonstrates excellent functional group tolerance. nih.govau.dksurfchem.dk

| Metal Catalyst | Reaction Type | Mechanistic Role |

| Copper (Cu) | Oxidative Coupling / Annulation | Facilitates C-C bond formation via copper enolates or activates alkynyl moieties for cyclization. rsc.orgrsc.orgorganic-chemistry.org |

| Nickel (Ni) | Carbonylative Coupling | Catalyzes the insertion of carbon monoxide and coupling of organozinc reagents with α-halonitriles. nih.govau.dksurfchem.dk |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For β-ketonitriles, amine catalysts are particularly prevalent.

Amine Catalysts (e.g., Proline): Secondary amines like proline react with the ketone of this compound to form a nucleophilic enamine intermediate. youtube.com This enamine can then react with various electrophiles in an enantioselective manner. The catalyst's chirality directs the approach of the electrophile, leading to a predominance of one enantiomer in the product. The bifunctional nature of catalysts like proline, which contains both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). youtube.com Chiral tertiary amine catalysts bearing hydrogen-bond donors can also activate the carbonyl group, functioning as a Lewis acid to facilitate Michael additions and subsequent intramolecular cyclizations. rsc.org

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

The stereochemical outcome of synthetic routes leading to this compound and its derivatives is of paramount importance, particularly when these compounds serve as intermediates in the synthesis of complex, biologically active molecules. The control of stereochemistry, specifically the relative orientation of substituents at chiral centers, is crucial for achieving the desired therapeutic efficacy and minimizing off-target effects. Research in this area focuses on the development of diastereoselective reactions that favor the formation of one diastereomer over others.

A key strategy for achieving stereochemical control in the synthesis of molecules structurally related to this compound involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

The general approach involves the acylation of a chiral oxazolidinone, for instance, with a benzyloxyacetyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The stereochemistry of the subsequent alkylation of this enolate is directed by the bulky substituent on the oxazolidinone ring, which shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in a high degree of diastereoselectivity.

For example, in a related system, the alkylation of an N-propionyl oxazolidinone demonstrated high diastereoselectivity. The deprotonation with sodium bis(trimethylsilyl)amide at low temperatures generates a rigid, chelated (Z)-enolate. Subsequent reaction with an electrophile, such as allyl iodide, proceeds with a high diastereomeric ratio, often exceeding 98:2. This high level of stereocontrol is attributed to the steric influence of the benzyl (B1604629) group on the oxazolidinone.

To illustrate the effectiveness of this approach in a comparable transformation, consider the data from the diastereoselective alkylation of an N-acyloxazolidinone:

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |

| Allyl Iodide | NaHMDS | >99:1 |

| Benzyl Bromide | NaHMDS | >99:1 |

| Methyl Iodide | LDA | 97:3 |

This table presents illustrative data from analogous systems to demonstrate the principle of chiral auxiliary-mediated diastereoselective alkylation.

Following the diastereoselective alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral product, in this hypothetical case, a precursor to this compound with a defined stereocenter.

Another important aspect of stereochemical control is the diastereoselective reduction of the keto group in β-keto nitriles. While specific data for this compound is scarce, studies on analogous α-alkyl-β-keto nitriles have shown that biocatalytic reductions using microorganisms or isolated enzymes can proceed with high diastereoselectivity. For instance, the fungus Curvularia lunata has been used for the stereoselective alkylation-reduction of β-keto nitriles, yielding α-alkyl-β-hydroxy nitriles with high enantiomeric and diastereomeric excesses, in some cases up to 98%.

The choice of reducing agent and reaction conditions in chemical reductions can also significantly influence the diastereoselectivity. Lewis acid-mediated reductions of related β-keto esters have demonstrated that the stereochemical outcome can be reversed based on the chelating ability of the Lewis acid. For example, the use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the syn diastereomer, whereas a non-chelating Lewis acid like cerium chloride (CeCl₃) can lead to the anti diastereomer. These principles would be applicable to the diastereoselective reduction of the ketone in this compound to generate a chiral hydroxyl group.

Future Research Trajectories for this compound and Related Compounds

The exploration of versatile chemical compounds is a cornerstone of modern synthetic chemistry, driving innovation in fields ranging from materials science to medicinal chemistry. This compound, a molecule featuring a protected hydroxyl group, a reactive ketone, and a nitrile moiety, represents a potentially valuable building block. While specific research on this compound is nascent, future investigations are likely to follow several key trends in organic synthesis, focusing on sustainability, novel reactivity, broader applicability, and use in creating molecular diversity.

Q & A

Q. Analytical Methodology

- IR Spectroscopy :

- Strong absorption at ~2250 cm⁻¹ (C≡N stretch of nitrile).

- Ketone carbonyl at ~1710 cm⁻¹.

- Benzyloxy C-O stretch at ~1250 cm⁻¹.

- ¹H NMR :

- Benzyloxy protons as a multiplet at δ 7.3–7.5 ppm.

- Methyl ketone protons as a singlet at δ 2.2–2.4 ppm.

- Methine proton adjacent to nitrile at δ 3.8–4.1 ppm.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₁NO₂ (189.21 g/mol) with fragmentation patterns indicating loss of benzyl (91 Da) .

How does this compound degrade under varying storage conditions, and what protocols mitigate instability?

Stability and Storage Guidelines

The compound is sensitive to hydrolysis (due to the nitrile and ketone groups) and photodegradation. Recommended practices:

- Storage : In airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C.

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments.

- Stability Testing : Periodic HPLC or TLC analysis to monitor degradation products like 3-oxobutanenitrile or benzyl alcohol derivatives .

What role does this compound play in heterocyclic synthesis, and what mechanistic pathways are involved?

Advanced Application in Heterocycles

The compound serves as a versatile precursor for pyrazoles, isoxazoles, and thiazoles:

- Pyrazole Formation : Reaction with hydrazines at the ketone yields 5-aminopyrazole-4-carbonitrile derivatives.

- Thiazole Synthesis : Condensation with thiosemicarbazides under acidic conditions forms thiazole rings.

- Mechanistic Insight : The nitrile group stabilizes intermediates via conjugation, while the benzyloxy group can be removed post-cyclization (e.g., hydrogenolysis) to yield hydroxylated heterocycles .

How can computational modeling predict the tautomeric behavior of this compound in solution?

Advanced Computational Analysis

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Keto-Enol Equilibrium : The enol form is stabilized by intramolecular hydrogen bonding between the nitrile and ketone oxygen, but the keto form dominates in non-polar solvents.

- Solvent Effects : Polar solvents (e.g., DMSO) shift equilibrium toward the enol tautomer due to enhanced solvation of the enolate.

- Experimental Validation : UV-Vis spectroscopy (λmax shifts) and ¹³C NMR (carbonyl vs. enol carbon signals) corroborate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.